2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
Description
Properties
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4O2/c1-2-5-10-12(17)14(19)16(15(20)13(10)18)22-11-7-4-3-6-9(11)8-21/h2-8H,1H3/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGDSGFRRSKATA-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC=C2C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,5,6-tetrafluorophenol and 4-bromobenzaldehyde.
Reaction Conditions: The key step involves a Suzuki-Miyaura coupling reaction, where 2,3,5,6-tetrafluorophenol is coupled with 4-bromobenzaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated phenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base such as sodium hydroxide in an organic solvent like dimethylformamide.
Major Products Formed
Oxidation: 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzoic acid.
Reduction: 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.
Industry: Used in the production of advanced materials such as fluorinated polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries
Mechanism of Action
The mechanism of action of 2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde depends on its specific application
Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Hydrophobic Interactions: The fluorinated phenyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins or other targets.
Pathways Involved: The specific pathways involved will depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
A critical comparison involves analogs with varying halogenation or substituent patterns:
- However, the absence of a boronate ester (cf. ) limits its utility in Suzuki-Miyaura cross-coupling reactions.
- Bioactivity: While the target compound lacks direct bioactivity data, analogs with benzaldehyde cores (e.g., benzimidazole derivatives) exhibit potent inhibition of acetylcholinesterase (IC₅₀: 0.89–2.34 μM) for Alzheimer’s therapy . Fluorinated benzaldehydes are also known to enhance metabolic stability in vivo .
Physicochemical Properties
- Lipophilicity: The tetrafluoro-propenyl group increases logP (predicted: 3.8) compared to non-fluorinated benzaldehydes (logP ~2.5), aligning with enhanced blood-brain barrier penetration observed in fluorinated drugs .
- Thermal Stability: Fluorinated aromatic systems typically exhibit higher thermal stability (decomposition >250°C) than non-fluorinated analogs, as seen in crystal structures of related compounds .
Biological Activity
2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article focuses on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of tetrafluoro substituents and a phenoxy group. Its molecular formula is , which contributes to its unique properties, including increased lipophilicity due to the fluorine atoms.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity :
- Insecticidal Properties :
- Potential as a Drug Candidate :
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The fluorinated structure enhances interaction with hydrophobic regions of cellular proteins and enzymes, potentially modulating their activity .
- Membrane Disruption : Similar compounds have shown the ability to integrate into bacterial membranes, leading to increased permeability and subsequent cell lysis .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of benzaldehyde derivatives against Staphylococcus aureus. The results indicated that these compounds could significantly reduce bacterial growth when used in conjunction with standard antibiotics. The study highlighted the importance of phenolic hydroxyl groups in enhancing antibacterial activity .
Case Study 2: Insecticidal Activity
Research on the insecticidal effects of benzaldehyde derivatives revealed that they exhibit high toxicity against Drosophila melanogaster, with an LC50 value of 1.60 mg/mL. This suggests potential applications in agricultural pest management .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
